molecular formula C5H3Cl3O4 B12285780 (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid CAS No. 126572-79-0

(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid

Cat. No.: B12285780
CAS No.: 126572-79-0
M. Wt: 233.43 g/mol
InChI Key: CNMCESFYDAVNPQ-OWOJBTEDSA-N
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Description

(Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid is an organic compound characterized by its unique structure, which includes a dichloromethyl group and a butenedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid typically involves the chlorination of maleic acid derivatives. The reaction conditions often require the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, under controlled temperature and pressure to ensure the selective formation of the (Z)-isomer.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the dichloromethyl group to a methyl group, altering the compound’s properties.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes.

Scientific Research Applications

Chemistry: In chemistry, (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. Researchers are exploring its effects on various biological pathways and its potential as a therapeutic agent.

Medicine: In medicine, derivatives of this compound are being investigated for their potential to treat diseases. Its unique structure may offer advantages in drug design and development.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including polymer synthesis and agrochemicals.

Mechanism of Action

The mechanism of action of (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Maleic Acid: A structurally related compound with similar reactivity but lacking the dichloromethyl group.

    Fumaric Acid: An isomer of maleic acid with different geometric configuration and reactivity.

    Chloromaleic Acid: A chlorinated derivative of maleic acid with similar properties.

Uniqueness: (Z)-2-Chloro-3-(dichloromethyl)-2-butenedioic acid stands out due to its unique combination of a dichloromethyl group and a butenedioic acid moiety

Properties

CAS No.

126572-79-0

Molecular Formula

C5H3Cl3O4

Molecular Weight

233.43 g/mol

IUPAC Name

(Z)-2-chloro-3-(dichloromethyl)but-2-enedioic acid

InChI

InChI=1S/C5H3Cl3O4/c6-2(5(11)12)1(3(7)8)4(9)10/h3H,(H,9,10)(H,11,12)/b2-1+

InChI Key

CNMCESFYDAVNPQ-OWOJBTEDSA-N

Isomeric SMILES

C(/C(=C(/C(=O)O)\Cl)/C(=O)O)(Cl)Cl

Canonical SMILES

C(C(=C(C(=O)O)Cl)C(=O)O)(Cl)Cl

Origin of Product

United States

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